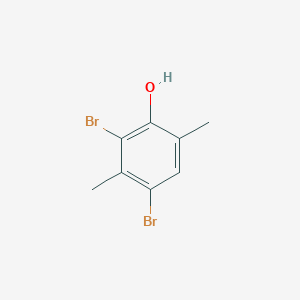

2,4-Dibromo-3,6-dimethylphenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H8Br2O |

|---|---|

Molecular Weight |

279.96 g/mol |

IUPAC Name |

2,4-dibromo-3,6-dimethylphenol |

InChI |

InChI=1S/C8H8Br2O/c1-4-3-6(9)5(2)7(10)8(4)11/h3,11H,1-2H3 |

InChI Key |

NYSHRBWVSUBISD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1O)Br)C)Br |

Origin of Product |

United States |

Foundational & Exploratory

2,4-Dibromo-3,6-dimethylphenol basic properties

An In-depth Technical Guide to the Basic Properties of 2,4-Dibromo-3,6-dimethylphenol and Its Isomers

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the basic properties of 2,4-dibromo-3,6-dimethylphenol. Due to the limited availability of direct experimental data for this specific isomer, this document leverages a comparative analysis of its closely related isomers to provide a robust and scientifically grounded understanding of its chemical and physical characteristics. The guide covers molecular structure, physicochemical properties, proposed synthesis methodologies, and predicted spectroscopic signatures. By examining the established data for isomers such as 2,4-dibromo-6-methylphenol and various other brominated dimethylphenols, we can infer the expected behavior and characteristics of the target compound, offering valuable insights for researchers in organic synthesis and drug development.

Introduction: The Landscape of Brominated Phenols

Brominated phenols represent a significant class of compounds in organic chemistry, serving as versatile intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and flame retardants. The introduction of bromine atoms onto the phenol ring profoundly influences the molecule's reactivity, acidity, and biological activity. The specific substitution pattern of bromine atoms and alkyl groups, as in the case of 2,4-dibromo-3,6-dimethylphenol, dictates its unique chemical personality.

This guide focuses on elucidating the fundamental properties of 2,4-dibromo-3,6-dimethylphenol. Recognizing the current scarcity of dedicated literature for this exact isomer, we will employ a scientifically rigorous approach of inference and comparison with its better-documented isomers. This methodology allows for the construction of a reliable predictive model of its properties, thereby empowering researchers to make informed decisions in their experimental designs.

Molecular Structure and Isomeric Landscape

The core structure of 2,4-dibromo-3,6-dimethylphenol consists of a benzene ring substituted with a hydroxyl group, two bromine atoms at positions 2 and 4, and two methyl groups at positions 3 and 6. The spatial arrangement of these substituents is crucial in determining the molecule's steric and electronic properties.

To appreciate the nuances of 2,4-dibromo-3,6-dimethylphenol, it is instructive to consider its isomeric landscape. The relative positions of the bromine and methyl groups can vary, leading to a number of structural isomers, each with distinct properties.

Diagram 1: Isomeric Landscape of Dibromo-dimethylphenols

This diagram illustrates the structural relationship between 2,4-dibromo-3,6-dimethylphenol and some of its isomers. Understanding this landscape is key to predicting the properties of the lesser-known isomer.

Caption: Structural relationship of 2,4-dibromo-3,6-dimethylphenol with its isomers.

Physicochemical Properties: A Comparative Analysis

| Property | 2,4-Dibromo-6-methylphenol[1][2][3] | 2,4-Dibromo-3,5-dimethylphenol[4] | 4,6-Dibromo-2,3-dimethylphenol[5] | Predicted: 2,4-Dibromo-3,6-dimethylphenol |

| Molecular Formula | C₇H₆Br₂O | C₈H₈Br₂O | C₈H₈Br₂O | C₈H₈Br₂O |

| Molecular Weight | 265.93 g/mol | 279.96 g/mol | 279.96 g/mol | 279.96 g/mol |

| Appearance | White to light yellow crystalline solid | Solid (predicted) | Crystalline solid | Likely a solid at room temperature |

| Solubility | Soluble in organic solvents, limited in water | Predicted to be soluble in organic solvents | Soluble in organic solvents | Predicted to be soluble in organic solvents, limited in water |

| CAS Number | 609-22-3 | 38730-39-1 | Not readily available | Not assigned |

Based on the trends observed in its isomers, 2,4-dibromo-3,6-dimethylphenol is expected to be a solid at room temperature with a molecular weight of approximately 279.96 g/mol . Its solubility profile is anticipated to be similar to other brominated phenols, exhibiting good solubility in common organic solvents and poor solubility in water.

Synthesis Methodology: A Proposed Route

The synthesis of 2,4-dibromo-3,6-dimethylphenol can be logically approached through the electrophilic bromination of the corresponding precursor, 3,5-dimethylphenol. The hydroxyl group is a strong activating group and directs electrophiles to the ortho and para positions. The methyl groups are also activating and will influence the regioselectivity of the bromination.

Proposed Experimental Protocol: Electrophilic Bromination of 3,5-Dimethylphenol

-

Dissolution: Dissolve 1 mole of 3,5-dimethylphenol in a suitable inert solvent (e.g., glacial acetic acid or a chlorinated hydrocarbon) in a reaction vessel equipped with a dropping funnel, stirrer, and a system to neutralize the evolved HBr gas.

-

Bromination: Cool the solution in an ice bath. Slowly add 2 moles of bromine (dissolved in the same solvent) dropwise to the stirred solution. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours to ensure complete bromination. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by pouring the mixture into a solution of sodium bisulfite to destroy any excess bromine.

-

Isolation: The product can be isolated by extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The organic layers are then combined, washed with brine, and dried over anhydrous sodium sulfate.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield pure 2,4-dibromo-3,6-dimethylphenol.

Diagram 2: Proposed Synthesis Workflow

This workflow outlines the key steps for the proposed synthesis of 2,4-dibromo-3,6-dimethylphenol.

Caption: Proposed workflow for the synthesis of 2,4-dibromo-3,6-dimethylphenol.

Spectroscopic Characterization: Predicted Signatures

The identity and purity of the synthesized 2,4-dibromo-3,6-dimethylphenol would be confirmed using a combination of spectroscopic techniques. Based on the known spectra of its isomers, we can predict the key features in its ¹H NMR, ¹³C NMR, IR, and Mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the phenolic hydroxyl proton (which may be broad and its chemical shift concentration-dependent). There will be a singlet for the aromatic proton at the 5-position. Two distinct singlets are expected for the two methyl groups at positions 3 and 6, likely with different chemical shifts due to their different electronic environments.

-

¹³C NMR: The carbon NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the attached substituents (OH, Br, and CH₃).

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorptions include:

-

A broad O-H stretching band in the region of 3200-3600 cm⁻¹.

-

C-H stretching vibrations for the methyl groups and the aromatic ring around 2850-3100 cm⁻¹.

-

Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.

-

A C-O stretching band for the phenol around 1200 cm⁻¹.

-

C-Br stretching vibrations in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms. There will be three peaks for the molecular ion: [M]⁺, [M+2]⁺, and [M+4]⁺, with a relative intensity ratio of approximately 1:2:1, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The nominal molecular weight will be 278 g/mol for the species containing two ⁷⁹Br atoms.

-

Fragmentation: Common fragmentation pathways for phenols include the loss of a methyl group (-15 amu) and the loss of a bromine atom (-79 or -81 amu).

Safety and Handling

Brominated phenols should be handled with care in a well-ventilated fume hood. They are generally considered to be irritants to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For 2,4-dibromo-6-methylphenol, the GHS hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation)[1]. Similar precautions should be taken for 2,4-dibromo-3,6-dimethylphenol.

Conclusion and Future Directions

While direct experimental data for 2,4-dibromo-3,6-dimethylphenol remains elusive in the current scientific literature, this guide provides a robust, predictive framework for its fundamental properties. Through a detailed comparative analysis of its isomers, we have proposed its likely physicochemical characteristics, a viable synthetic route, and its expected spectroscopic signatures.

This work serves as a foundational resource for researchers and drug development professionals, enabling them to confidently incorporate 2,4-dibromo-3,6-dimethylphenol into their research programs. Future experimental validation of the predicted properties and the proposed synthesis protocol is a critical next step. Further investigation into the biological activity and potential applications of this and other understudied brominated phenols could unveil novel therapeutic agents or valuable chemical intermediates.

References

-

PubChem. (n.d.). 2,4-Dibromo-6-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

NIST. (n.d.). 2,4,6-tribromo-3,5-dimethylphenol. NIST WebBook. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3,5-dibromo-2,4,6-trimethylphenol. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dibromo-3,5-dimethylphenol. National Center for Biotechnology Information. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 2,6-Dibromo-3,4-dimethylphenol. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,4-Dimethyl-6-tert-butylphenol. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 2,4-dimethyl-. NIST WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,4-Dibromo-6-(bromomethyl)phenol - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

Scribd. (n.d.). Dimethylphenol Isomer NMR Analysis. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Phenol, 2,6-dimethyl- (CAS 576-26-1). Retrieved from [Link]

-

ResearchGate. (n.d.). 4,6-Dibromo-2,3-dimethylphenol. Retrieved from [Link]

Sources

- 1. 2,4-Dibromo-6-methylphenol | C7H6Br2O | CID 11861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 609-22-3: 2,4-dibromo-6-methylphenol | CymitQuimica [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. 2,4-Dibromo-3,5-dimethylphenol | C8H8Br2O | CID 288024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Architecting 2,4-Dibromo-3,6-dimethylphenol: Structural Logic, Synthesis, and Applications in Advanced Therapeutics

Executive Summary

As a highly functionalized aromatic building block, 2,4-Dibromo-3,6-dimethylphenol (CAS: 15460-15-8) serves as a critical intermediate in the synthesis of advanced agrochemicals and targeted oncology therapeutics[1]. This technical whitepaper dissects the structural nomenclature, mechanistic synthesis, and downstream applications of this compound. By establishing self-validating experimental protocols and elucidating the causality behind synthetic choices, this guide provides drug development professionals and synthetic chemists with an authoritative framework for utilizing this molecule.

Structural Elucidation & Nomenclature Logic

To understand the reactivity of 2,4-dibromo-3,6-dimethylphenol, one must first understand its structural origin. The compound is synthesized from 2,5-dimethylphenol [2]. However, upon dibromination, IUPAC nomenclature rules dictate a shift in numbering to achieve the lowest possible locant set for the substituents.

-

Starting Material (2,5-dimethylphenol): The hydroxyl (-OH) group is at C1, with methyl groups at C2 and C5.

-

Bromination Sites: The strongly activating -OH group directs electrophilic attack to its ortho (C6) and para (C4) positions.

-

Nomenclature Shift: The resulting structure has substituents at 1(-OH), 2(-Me), 4(-Br), 5(-Me), and 6(-Br). Numbering to minimize locants yields 1-OH, 2-Br, 3-Me, 4-Br, 6-Me , resulting in the formal name 2,4-dibromo-3,6-dimethylphenol .

Quantitative Physicochemical Profile

The following table summarizes the core quantitative data for the target compound[1]:

| Property | Value |

| CAS Registry Number | 15460-15-8 |

| Molecular Formula | C8H8Br2O |

| Molecular Weight | 279.96 g/mol |

| IUPAC Name | 2,4-dibromo-3,6-dimethylphenol |

| Synthetic Precursor | 2,5-dimethylphenol |

| Key NMR Shifts (1H, CDCl3) | δ 2.67 (3H, s), 2.48 (3H, s)[3] |

Mechanistic Synthesis & Self-Validating Protocols

The synthesis of 2,4-dibromo-3,6-dimethylphenol relies on Electrophilic Aromatic Substitution (EAS) . The electron-donating resonance of the phenol oxygen highly activates the aromatic ring, allowing for bromination without the need for a Lewis acid catalyst.

Figure 1: Regioselective synthesis workflow of 2,4-dibromo-3,6-dimethylphenol.

Protocol A: Classical Halogenation (Industrial Scale)

This protocol is engineered for high-yield, regioselective dibromination, utilizing temperature control to prevent over-oxidation[2].

-

Step 1: Dissolution. Dissolve 200 g (1.64 mol) of 2,5-dimethylphenol in 2.0 L of anhydrous chloroform (CHCl3) in a reaction vessel.

-

Causality: Chloroform is non-reactive toward electrophilic bromine and provides optimal solubility for the phenolic precursor.

-

-

Step 2: Thermal Regulation. Immerse the vessel in an ice-water bath, maintaining an internal temperature strictly between 10–20 °C[2].

-

Causality: Phenol bromination is highly exothermic. Strict thermal control prevents the formation of tribrominated byproducts or quinone derivatives.

-

-

Step 3: Electrophile Addition. Add 537.2 g of elemental bromine (Br2) dropwise over 40 minutes[2].

-

Causality: Dropwise addition maintains a low steady-state concentration of Br+, ensuring the reaction halts precisely at the dibrominated stage.

-

-

Step 4: Maturation & In-Process Control (IPC). Stir for 1 hour post-addition[2].

-

Self-Validation Check 1 (Visual): The reaction is complete when the deep red/brown color of free bromine dissipates.

-

Self-Validation Check 2 (TLC): Spot on a silica plate (Hexane:EtOAc 9:1). The complete disappearance of the higher-Rf starting material validates conversion.

-

-

Step 5: Quenching & Isolation. Quench with 10% aqueous sodium thiosulfate, extract, dry over Na2SO4, and recrystallize from n-hexane[2].

Protocol B: Mild Halogenation via Polyhalides (Bench Scale)

For bench-scale synthesis requiring safer handling, tetraalkylammonium tribromides offer a highly controlled alternative[4].

-

Step 1: React 2,5-dimethylphenol with a calculated stoichiometric amount of benzyltrimethylammonium tribromide in a dichloromethane-methanol solvent system[4].

-

Step 2: Stir for 0.5–1 hour at room temperature[4].

-

Causality: The tribromide salt acts as a stable, solid source of electrophilic bromine, releasing it slowly into the solution to guarantee selective dibromination without the hazards of liquid Br2[4].

-

Self-Validation Check (LC-MS): Analyze the crude mixture. The target compound must exhibit a molecular ion mass shift of +158 Da relative to the starting material, displaying a characteristic 1:2:1 isotopic pattern indicative of two bromine atoms.

-

Applications in Drug Development & Agrochemicals

Pharmaceutical Oncology: Raf Kinase Inhibitors

In targeted cancer therapies, 2,4-dibromo-3,6-dimethylphenol is utilized as a foundational building block to synthesize pyrazole-based Raf kinase inhibitors[3]. These inhibitors are designed to competitively bind to the ATP-binding pocket of mutant RAF kinases (such as BRAF V600E), thereby halting the hyperactive MAPK/ERK signaling cascade responsible for uncontrolled cellular proliferation.

Figure 2: Disruption of the RAF/MEK/ERK signaling cascade by pyrazole derivatives.

Agrochemicals: 3-Phenoxy-4-pyridazinol Derivatives

Beyond human therapeutics, the compound is heavily utilized in the agricultural sector. It acts as a primary precursor for synthesizing 3-phenoxy-4-pyridazinol derivatives[5]. These compounds function as highly potent, low-dose herbicides that exhibit excellent selectivity, effectively eliminating broadleaf weeds without causing phytotoxic damage to primary crops like rice[6].

Mechanistic Stereochemistry Studies

The rigid, highly substituted aromatic ring of 2,4-dibromo-3,6-dimethylphenol also makes it an ideal substrate for fundamental physical organic chemistry. It has been extensively used to determine the stereochemistry and mechanistic pathways of chlorine addition across dienones, providing critical insights into trans-pentachloro ketone formations[7].

References

- Title: Production of p-dimethoxybenzene derivative (Patent JPH05148175A)

-

Title: Halogenation Using Quaternary Ammonium Polyhalides. IV. Selective Bromination of Phenols by Use of Tetraalkylammonium Tribromides Source: Bulletin of the Chemical Society of Japan / Lookchem URL: [Link]

- Title: Pyrazole compounds (Patent CA2643066A1)

- Title: 3-phenoxy-4-pyridazinol derivatives and herbicide composition containing the same (Patent US7608563B2)

-

Title: The Mechanism and Stereochemistry of Chlorination of 2,4-Dichloro-3,5,6-trimethylphenol and 2,4-Dichloro-3,6-dimethylphenol Source: Australian Journal of Chemistry URL: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. JPH05148175A - Production of p-dimethoxybenzene derivative - Google Patents [patents.google.com]

- 3. CA2643066A1 - Pyrazole compounds - Google Patents [patents.google.com]

- 4. lookchem.com [lookchem.com]

- 5. US7608563B2 - 3-phenoxy-4-pyridazinol derivatives and herbicide composition containing the same - Google Patents [patents.google.com]

- 6. KR20080097494A - 2-cyclopropyl-6-methylphenol - Google Patents [patents.google.com]

- 7. connectsci.au [connectsci.au]

Synthesis and Characterization of 2,4-Dibromo-3,6-dimethylphenol: A Comprehensive Technical Guide

Executive Summary & Chemical Identity

The synthesis of highly substituted brominated phenols is a cornerstone in the development of complex organic architectures, including advanced polycycles, agricultural herbicides, and specialized flame retardants. 2,4-Dibromo-3,6-dimethylphenol (CAS: 15460-15-8) is a heavily utilized intermediate in these domains[1].

A common point of confusion in literature arises from its nomenclature. While the IUPAC name is 2,4-dibromo-3,6-dimethylphenol (derived by numbering the ring to give the lowest possible locant set of 2,3,4,6), the molecule is synthesized directly from 2,5-dimethylphenol [2]. Consequently, it is frequently referred to in legacy literature as 4,6-dibromo-2,5-dimethylphenol [3].

This whitepaper provides an in-depth, mechanistically grounded protocol for the synthesis of this compound via Electrophilic Aromatic Substitution (EAS), detailing the causality behind experimental conditions to ensure high-fidelity reproducibility.

Mechanistic Pathway: Electrophilic Aromatic Substitution (EAS)

The synthesis relies on the exhaustive electrophilic bromination of 2,5-dimethylphenol. The regioselectivity of this reaction is strictly governed by the electronic directing effects of the pre-existing substituents:

-

Hydroxyl Group (-OH): Acts as a strong

-donor via resonance, heavily activating the ring and directing incoming electrophiles to the ortho and para positions. -

Methyl Groups (-CH₃): Act as weak

-donors via hyperconjugation, also directing ortho and para.

In 2,5-dimethylphenol, the position para to the -OH group (C4) and the available ortho position (C6) are synergistically activated[4]. The addition of elemental bromine (

Fig 1: Stepwise Electrophilic Aromatic Substitution (EAS) pathway for bromination.

Experimental Protocol & Methodological Causality

The following protocol is designed as a self-validating system, ensuring that intermediate states can be visually or analytically confirmed during the workflow[6].

Reagents and Materials

-

2,5-Dimethylphenol: 1.0 equivalent (Substrate)

-

Elemental Bromine (

): 2.1 equivalents (Electrophile) -

Glacial Acetic Acid (AcOH): Solvent

-

Sodium Bisulfite (

) 10% Aqueous Solution: Quenching agent

Step-by-Step Methodology

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10.0 g (81.8 mmol) of 2,5-dimethylphenol in 50 mL of glacial acetic acid.

-

Causality: Glacial acetic acid is selected because it is a polar protic solvent that stabilizes the cationic Wheland intermediate without reacting with bromine. It also prevents the formation of hypobromous acid (HOBr), which occurs in aqueous media and can cause unwanted oxidative side reactions[4].

-

-

Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C.

-

Causality: Bromination of activated phenols is highly exothermic. Strict thermal control prevents the oxidative dearomatization of the phenol into quinones or abnormal dinitration-like degradation products[2].

-

-

Bromine Addition: Dissolve 27.4 g (171.8 mmol, 2.1 eq) of

in 20 mL of glacial acetic acid. Add this solution dropwise via the dropping funnel over 45–60 minutes.-

Self-Validation: The reaction mixture will initially decolorize rapidly as the first equivalent of bromine is consumed. As the less reactive monobromo intermediate forms, the red-brown color of bromine will persist longer between drops. Copious evolution of HBr gas will be observed.

-

-

Reaction Maturation: Once addition is complete, remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 2 to 4 hours.

-

Causality: The electron-withdrawing nature of the first bromine atom deactivates the ring slightly. Allowing the mixture to warm to room temperature provides the necessary kinetic energy to drive the second bromination to completion.

-

-

Quenching: Pour the reaction mixture slowly into 300 mL of an ice-cold 10% aqueous sodium bisulfite (

) solution under vigorous stirring.-

Causality:

acts as a reducing agent, instantly neutralizing any unreacted

-

-

Isolation & Purification: Filter the resulting heavy white precipitate under vacuum. Wash the filter cake thoroughly with cold distilled water to remove residual acetic acid and inorganic salts. Recrystallize the crude product from a mixture of hexane and ethanol to yield pure 2,4-dibromo-3,6-dimethylphenol.

Fig 2: Experimental workflow for the synthesis and purification of the dibrominated product.

Quantitative Data & Analytical Characterization

To verify the success of the synthesis, researchers should compare their isolated product against the standard quantitative metrics outlined below. The presence of two distinct methyl singlets and a single aromatic proton in the

| Parameter | Value / Description |

| Chemical Formula | |

| Molecular Weight | 279.96 g/mol [7] |

| CAS Registry Number | 15460-15-8[8] |

| Starting Material | 2,5-Dimethylphenol (CAS: 95-87-4) |

| Typical Yield | 80 - 88% |

| Appearance | White to off-white crystalline powder |

Downstream Applications in Drug Development & Materials

The strategic placement of the two bromine atoms makes 2,4-dibromo-3,6-dimethylphenol an exceptional building block for advanced cross-coupling reactions.

-

Polycycle Synthesis: It is utilized as a core substrate in cyclocarbopalladation cascades. The carbon-bromine bonds undergo oxidative addition with Palladium catalysts (e.g.,

) to form complex five-, six-, and seven-membered ring systems via C-H activation[1]. -

Agrochemicals: The compound serves as an intermediate in the synthesis of 3-phenoxy-4-pyridazinol derivatives, which are highly potent herbicidal compositions[6].

-

Crystallographic Studies: It has been extensively studied to understand abnormal dinitration products, yielding insights into the formation of highly substituted cyclohex-3-enones[2].

References

-

Suffert, J., et al. (2017). Synthesis of original polycycles containing five-, six- and seven-membered rings through cyclocarbopalladations/C-H activation cascade reactions. Comptes Rendus de l'Académie des Sciences.

-

Hartshorn, M. P., et al. (1981). An abnormal dinitration product from 4,6-dibromo-2,5-dimethylphenol; X-ray crystal structure of 2,4-dibromo-6-hydroxy-3,6-dimethylcyclohex-3-enone. Journal of the Chemical Society, Chemical Communications.

-

Smith, B. (1956). Quantitative Bromination of Phenols. Acta Chemica Scandinavica.

-

Nakajima, T., et al. (2009). 3-phenoxy-4-pyridazinol derivatives and herbicide composition containing the same (US Patent 7608563B2). Google Patents.

Sources

- 1. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 2. An abnormal dinitration product from 4,6-dibromo-2,5-dimethylphenol; X-ray crystal structure of 2,4-dibromo-6-hydroxy-3,6-dimethylcyclohex-3-enone - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. An abnormal dinitration product from 4,6-dibromo-2,5-dimethylphenol; X-ray crystal structure of 2,4-dibromo-6-hydroxy-3,6-dimethylcyclohex-3-enone - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. actachemscand.ki.ku.dk [actachemscand.ki.ku.dk]

- 5. Electrophilic substitution with rearrangement. Part 10. Some products of bromination of 2.4-dimethylphenol and of 4-t-butyl-2- methylphenol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. US7608563B2 - 3-phenoxy-4-pyridazinol derivatives and herbicide composition containing the same - Google Patents [patents.google.com]

- 7. chemscene.com [chemscene.com]

- 8. lookchem.com [lookchem.com]

2,4-Dibromo-3,6-dimethylphenol (CAS 15460-15-8): A Technical Guide to Synthesis, Reactivity, and Advanced Applications

As a Senior Application Scientist, I frequently encounter halogenated phenolic building blocks that serve as critical linchpins in both agrochemical development and advanced organic synthesis. Among these, 2,4-dibromo-3,6-dimethylphenol (CAS: 15460-15-8) stands out due to its unique regiochemistry and utility in transition-metal-catalyzed cross-coupling reactions.

This whitepaper provides an in-depth, field-proven analysis of its structural anomalies, self-validating synthetic protocols, and modern applications in drug discovery and materials science.

Structural Chemistry & The IUPAC Nomenclature Anomaly

To understand the reactivity of this molecule, one must first address a common point of confusion regarding its nomenclature. The precursor to this compound is 2,5-dimethylphenol .

When 2,5-dimethylphenol undergoes electrophilic aromatic bromination, the strongly electron-donating hydroxyl (-OH) group directs the incoming bromine electrophiles to the available ortho (position 6) and para (position 4) sites. Logically, one might assume the product should be named 4,6-dibromo-2,5-dimethylphenol. However, IUPAC nomenclature dictates that the numbering of the ring must provide the lowest possible locants for the substituents as a set.

Comparing the two possible numbering schemes starting from the -OH group (position 1):

-

Path A: 1-OH, 2-CH₃, 4-Br, 5-CH₃, 6-Br

Locant set: 2,4,5,6 -

Path B: 1-OH, 2-Br, 3-CH₃, 4-Br, 6-CH₃

Locant set: 2,3,4,6

Because the locant set (2,3,4,6) is lower at the first point of difference (3 vs. 4), Path B is the correct IUPAC numbering. Thus, the molecule is officially designated as 2,4-dibromo-3,6-dimethylphenol , despite being synthesized directly from 2,5-dimethylphenol. This structural arrangement makes it an ideal candidate for mechanistic studies regarding the stereochemistry of halogenation 1.

Quantitative Data: Physicochemical Properties

Table 1: Physicochemical & Identification Data

| Property | Value |

| Chemical Name | 2,4-Dibromo-3,6-dimethylphenol |

| CAS Registry Number | 15460-15-8 |

| Molecular Formula | C₈H₈Br₂O |

| Molecular Weight | 279.96 g/mol |

| Precursor Material | 2,5-Dimethylphenol (CAS: 95-87-4) |

| Reaction Type | Electrophilic Aromatic Substitution |

Synthetic Methodologies: Self-Validating Protocols

In the laboratory, the synthesis of 2,4-dibromo-3,6-dimethylphenol must be tightly controlled. The phenolic -OH group is a powerful activating group, making the aromatic ring highly nucleophilic. Without strict thermal and stoichiometric control, the reaction can easily over-oxidize the phenol into a quinone derivative.

Below is a field-proven, step-by-step methodology designed as a self-validating system , ensuring high yield and purity without the immediate need for complex analytical instrumentation.

Protocol: Controlled Electrophilic Aromatic Bromination

Step 1: Substrate Dissolution Dissolve 1.0 equivalent of 2,5-dimethylphenol in anhydrous chloroform (CHCl₃) under an inert nitrogen atmosphere.

-

Causality: Chloroform is chosen because it solubilizes both the polar phenol and the non-polar bromine, while remaining inert to electrophilic attack.

Step 2: Thermal Regulation Cool the reaction vessel to 0–5 °C using an ice-water bath.

-

Causality: The bromination of an activated phenol is highly exothermic. Suppressing the thermal energy prevents unwanted meta-bromination and oxidative degradation of the aromatic ring.

Step 3: Electrophile Addition Add 2.05 equivalents of molecular bromine (Br₂) dropwise over 40 minutes, ensuring the internal temperature never exceeds 20 °C.

-

Causality: The slight 0.05 eq excess ensures complete di-bromination at both the ortho and para positions, driving the reaction to completion.

Step 4: Self-Validating Reaction Monitoring Stir the mixture for an additional 1 hour at room temperature.

-

Trustworthiness & Validation: This protocol acts as a self-validating system. Molecular bromine acts as its own colorimetric indicator. The transition of the solution from a deep, opaque red to a pale yellow or colorless state visually confirms the stoichiometric consumption of the electrophile. Furthermore, the cessation of HBr gas evolution (monitored via a bubbler) confirms the end of the substitution phase.

Step 5: Quenching and Purification Quench the reaction with a saturated aqueous solution of sodium bisulfite (NaHSO₃).

-

Causality: NaHSO₃ instantly reduces any trace unreacted Br₂ to harmless bromide ions (Br⁻), preventing post-extraction oxidation. Extract the organic layer, dry over Na₂SO₄, and recrystallize from n-hexane to yield pure 2,4-dibromo-3,6-dimethylphenol crystals.

(Note: For an even milder approach, researchers can utilize tetraalkylammonium tribromides, such as tetrabutylammonium tribromide, in a DCM/MeOH solvent system to achieve selective bromination with fewer acidic byproducts 2.)

Advanced Applications in Organic Synthesis & Agrochemicals

The true value of 2,4-dibromo-3,6-dimethylphenol lies in its utility as a bifunctional building block. The presence of two labile carbon-bromine bonds alongside a reactive hydroxyl group allows for orthogonal functionalization.

A. Palladium-Catalyzed Cascade Cyclocarbopalladation

In advanced drug discovery and materials science, this compound is utilized to synthesize complex polycyclic scaffolds. Recent breakthroughs have demonstrated its use in palladium-catalyzed cascade cyclocarbopalladation followed by C(sp²)–H or C(sp³)–H activation. This allows for the rapid assembly of fused naphthalenes and seven-membered rings in a single step, forming three new carbon-carbon bonds simultaneously 3.

Table 2: Reaction Optimization for Polycyclic Synthesis (C-H Activation)

| Catalyst | Base / Additive | Solvent | Temp (°C) | Result / Yield |

| Pd(PPh₃)₄ | K₂CO₃, Propargyl bromide | Acetone | Reflux | Modest yield of pentacycles |

| Pd(OAc)₂ | P(OPh)₃, Cs₂CO₃ | 1,4-Dioxane | 130 °C | 40% yield of target scaffold |

| Pd(OAc)₂ | nBu₄NCl | Toluene | 130 °C | Lower yield, byproduct formation |

B. Agrochemical Development (Herbicides)

In the agricultural sector, 2,4-dibromo-3,6-dimethylphenol serves as a critical intermediate in the synthesis of 3-phenoxy-4-pyridazinol derivatives. These compounds are highly effective paddy field herbicides, demonstrating broad-spectrum weed control while maintaining strict safety profiles for rice crops 4.

Visualizing the Chemical Workflow

The following diagram maps the synthetic origin of 2,4-dibromo-3,6-dimethylphenol and its divergent downstream applications in modern chemistry.

Workflow of 2,4-Dibromo-3,6-dimethylphenol synthesis and its downstream chemical applications.

References

-

The Mechanism and Stereochemistry of Chlorination of 2,4-Dichloro-3,5,6-trimethylphenol and 2,4-Dichloro-3,6-dimethylphenol. Australian Journal of Chemistry (1994). 1

-

Halogenation Using Quaternary Ammonium Polyhalides. IV. Selective Bromination of Phenols by Use of Tetraalkylammonium Tribromides. Bulletin of the Chemical Society of Japan (1987).2

-

Synthesis of original polycycles containing five-, six- and seven-membered rings through cyclocarbopalladations/C–H activation cascade reactions. Comptes Rendus de l'Académie des Sciences (2017). 3

-

3-phenoxy-4-pyridazinol derivatives and herbicide composition containing the same. US Patent 7608563B2 (2009). 4

Sources

- 1. connectsci.au [connectsci.au]

- 2. lookchem.com [lookchem.com]

- 3. Synthesis of original polycycles containing five-, six- and seven-membered rings through cyclocarbopalladations/C–H activation cascade reactions [comptes-rendus.academie-sciences.fr]

- 4. US7608563B2 - 3-phenoxy-4-pyridazinol derivatives and herbicide composition containing the same - Google Patents [patents.google.com]

An In-depth Technical Guide to 2,4-Dibromo-3,6-dimethylphenol: Synthesis, Characterization, and Potential Applications

A comprehensive review of the available literature and a theoretical guide for researchers, scientists, and drug development professionals.

Introduction

2,4-Dibromo-3,6-dimethylphenol is a halogenated aromatic compound belonging to the broader class of brominated phenols. This group of molecules has garnered significant interest in various scientific fields due to their diverse biological activities and applications as chemical intermediates. Bromophenols, naturally found in marine organisms and also synthetically accessible, are known to exhibit antimicrobial, antioxidant, and anti-inflammatory properties. The precise substitution pattern of bromine atoms and methyl groups on the phenol ring is critical in determining the compound's chemical reactivity, physical properties, and biological efficacy.

This technical guide aims to provide a thorough literature review on 2,4-Dibromo-3,6-dimethylphenol. However, a comprehensive search of the scientific literature reveals a notable scarcity of specific data for this particular isomer. Therefore, this document will serve a dual purpose: to present the available information and to provide a theoretical and practical framework for its synthesis and characterization based on established chemical principles and the known properties of closely related, well-documented analogs. This approach is designed to empower researchers to navigate the existing knowledge gaps and to design robust experimental strategies for the preparation and evaluation of 2,4-Dibromo-3,6-dimethylphenol.

Chemical Properties and Structure

| Property | Value | Source |

| Molecular Formula | C8H8Br2O | PubChem |

| Molecular Weight | 279.96 g/mol | PubChem |

| IUPAC Name | 2,4-dibromo-3,6-dimethylphenol | |

| CAS Number | 31213-53-7 |

The structure of 2,4-Dibromo-3,6-dimethylphenol, as the name implies, consists of a phenol ring substituted with two bromine atoms at positions 2 and 4, and two methyl groups at positions 3 and 6. The hydroxyl group at position 1 is a powerful activating group in electrophilic aromatic substitution reactions, while the methyl groups are weakly activating. The bromine atoms are deactivating but are ortho, para-directing. This substitution pattern influences the molecule's electronic properties, steric hindrance, and potential for intermolecular interactions.

Synthesis of 2,4-Dibromo-3,6-dimethylphenol: A Theoretical and Practical Approach

Retrosynthetic Analysis

The most direct approach to 2,4-Dibromo-3,6-dimethylphenol is the electrophilic bromination of 3,6-dimethylphenol. The hydroxyl and methyl groups will direct the incoming bromine electrophiles to the ortho and para positions. In 3,6-dimethylphenol, the C2, C4, and C6 positions are activated. Since C6 is already substituted with a methyl group, the bromination is expected to occur at C2 and C4.

Caption: Retrosynthetic approach for 2,4-Dibromo-3,6-dimethylphenol.

Proposed Experimental Protocol

This protocol is adapted from general procedures for the bromination of phenols and related aromatic compounds.[1][2] Optimization of reaction conditions, particularly stoichiometry and temperature, will be crucial to maximize the yield of the desired product and minimize the formation of mono-brominated or other isomeric byproducts.

Materials:

-

3,6-Dimethylphenol

-

Liquid Bromine (Br₂)

-

Glacial Acetic Acid

-

Sodium thiosulfate (Na₂S₂O₃) solution

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Standard glassware for workup and purification

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,6-dimethylphenol (1.0 equivalent) in glacial acetic acid.

-

Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (2.0 equivalents) in glacial acetic acid from the dropping funnel with continuous stirring. The rate of addition should be controlled to maintain the reaction temperature below 10 °C. The reaction is exothermic, and careful temperature control is essential to prevent over-bromination and side reactions.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the consumption of the starting material and the formation of the product.

-

Quenching: Once the reaction is complete, quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate until the reddish-brown color of bromine disappears.

-

Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The crude 2,4-Dibromo-3,6-dimethylphenol can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture or hexane) or by column chromatography on silica gel.

Sources

2,4-Dibromo-3,6-dimethylphenol: Structural Logic, Synthesis, and Applications in Advanced Drug Development

Executive Summary

In the landscape of pharmaceutical synthesis and advanced materials, sterically hindered and heavily functionalized phenols serve as critical building blocks. 2,4-Dibromo-3,6-dimethylphenol (CAS: 15460-15-8) is a prime example of a highly versatile intermediate. This whitepaper provides researchers and drug development professionals with an in-depth technical analysis of this compound, exploring the rigorous logic behind its IUPAC nomenclature, detailing self-validating synthetic protocols, and examining its pivotal role in generating complex polycyclic scaffolds and active pharmaceutical ingredients (APIs).

Structural Chemistry & The Logic of IUPAC Nomenclature

A common point of confusion among synthetic chemists involves the nomenclature of this compound. Why is it named 2,4-dibromo-3,6-dimethylphenol rather than 4,6-dibromo-2,5-dimethylphenol? The answer lies in the strict application of IUPAC lowest-locant rules applied to electrophilic aromatic substitution (EAS) products.

The parent compound is 2,5-dimethylphenol . In this system, the hydroxyl (-OH) group is a strong activating, ortho/para-directing group. The two methyl (-CH₃) groups are weak activating, ortho/para-directing groups.

-

The -OH group directs electrophiles to positions 2, 4, and 6. Position 2 is sterically blocked by a methyl group.

-

The methyl group at position 5 directs to positions 4 and 6.

-

Therefore, positions 4 and 6 are synergistically activated and highly nucleophilic.

Upon exhaustive bromination, bromines are installed at positions 4 and 6, yielding a theoretical intermediate numbered as 1-hydroxy-2-methyl-4-bromo-5-methyl-6-bromobenzene. If we maintain this numbering, the substituent locants are 2,4,5,6 .

However, IUPAC rules dictate that the ring must be numbered to give the lowest possible locant set at the first point of difference. If we number the ring in the opposite direction (counter-clockwise starting from the -OH group), the substituents fall at positions 2, 3, 4, and 6 . Comparing the two sets—(2,3,4,6) vs. (2,4,5,6) —the number 3 is lower than 4. Alphabetizing the substituents (bromo before methyl) finalizes the authoritative name: 2,4-dibromo-3,6-dimethylphenol .

Figure 1: Mechanistic rationale and IUPAC nomenclature resolution for 2,4-dibromo-3,6-dimethylphenol.

Quantitative Data & Physicochemical Properties

To facilitate analytical tracking and inventory management, the core physicochemical properties of the compound are summarized below.

| Property | Value / Description |

| IUPAC Name | 2,4-Dibromo-3,6-dimethylphenol |

| CAS Registry Number | 15460-15-8 |

| Molecular Formula | C₈H₈Br₂O |

| Molecular Weight | 279.96 g/mol |

| Parent Precursor | 2,5-Dimethylphenol |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 1 |

Synthetic Methodologies & Self-Validating Protocols

As application scientists, we prioritize scalable, reproducible chemistry. The synthesis of 2,4-dibromo-3,6-dimethylphenol relies on the controlled electrophilic aromatic bromination of 2,5-dimethylphenol [1]. Below are two field-proven methodologies.

Protocol A: Classical Electrophilic Aromatic Bromination

This protocol utilizes elemental bromine. The causality behind the solvent and temperature choices is critical: chloroform acts as a non-polar, aprotic solvent to moderate the reactivity of Br₂, while low temperatures prevent the oxidative coupling of the phenol into diphenoquinones.

Step-by-Step Workflow:

-

Preparation: Charge a round-bottom flask with 2,5-dimethylphenol (1.0 eq) and anhydrous CHCl₃ (to yield a 0.5 M solution).

-

Thermal Control: Cool the reaction mixture to 0–5 °C using an ice-water bath.

-

Addition: Add a solution of Br₂ (2.05 eq) in CHCl₃ dropwise over 40 minutes. Causality: Dropwise addition maintains a low steady-state concentration of the electrophile, preventing over-bromination.

-

Reaction: Stir for 1 hour at room temperature. Monitor via TLC (Hexane/EtOAc 9:1).

-

Self-Validation (Quench): Quench the reaction with saturated aqueous Na₂S₂O₃. Validation cue: The immediate dissipation of the deep red/orange bromine color visually confirms the successful reduction and neutralization of excess oxidant.

-

Isolation: Extract the organic layer, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purification: Recrystallize the crude product from n-hexane to afford the pure product as off-white crystals.

Protocol B: Greener Selective Bromination via TBABr₃

For environments where handling liquid Br₂ is restricted, [2].

Step-by-Step Workflow:

-

Preparation: Dissolve 2,5-dimethylphenol (1.0 eq) in a 5:2 mixture of CH₂Cl₂ and MeOH. Causality: MeOH acts as a protic co-solvent to stabilize the transition state during EAS and solubilize the ammonium salt.

-

Addition: Add TBABr₃ (2.05 eq) in portions at room temperature. Causality: TBABr₃ is a stable, weighable solid that acts as a slow-release source of Br₂, drastically improving regioselectivity and operational safety.

-

Reaction: Stir for 30–60 minutes.

-

Self-Validation: Validation cue: The reaction is complete when the distinct yellow color of the tribromide ion fades to a pale/colorless solution, indicating full consumption of the brominating agent. Confirm via TLC.

-

Isolation: Evaporate the solvent, partition the residue between water and EtOAc, separate the organic layer, dry, and concentrate.

Applications in Drug Development and Advanced Materials

Pharmaceutical Intermediates (Kinase Inhibitors)

In oncology drug discovery, 2,4-dibromo-3,6-dimethylphenol is utilized as a foundational building block for synthesizing [3]. The phenolic -OH is typically alkylated or protected, while the two bromine atoms serve as orthogonal handles for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions. This allows medicinal chemists to rapidly build the complex, multi-ring systems required to achieve high-affinity binding within the ATP-binding pocket of kinases.

Agrochemical Development

The compound is a crucial precursor in the synthesis of [1], which exhibit potent herbicidal activity. The specific substitution pattern (methyls and bromines) provides the necessary steric bulk and lipophilicity (logP) to optimize membrane permeability in plant cells while resisting rapid metabolic degradation.

Complex Polycyclic Scaffolds via Cyclocarbopalladation

In advanced synthetic methodology, the dibrominated phenol scaffold is used to construct complex 5-, 6-, and 7-membered fused ring systems. As demonstrated by Suffert et al., the compound undergoes a [4]. This elegant cascade rapidly generates functionalized naphthalene derivatives from simple starting materials.

Figure 2: Palladium-catalyzed double cyclocarbopalladation and C-H activation cascade utilizing the dibrominated phenol.

References

- Title: 3-phenoxy-4-pyridazinol derivatives and herbicide composition containing the same Source: US Patent US7608563B2 URL

-

Title: Halogenation Using Quaternary Ammonium Polyhalides. IV. Selective Bromination of Phenols by Use of Tetraalkylammonium Tribromides Source: Bulletin of the Chemical Society of Japan, 60(11), 4187-4189 (1987). URL: [Link]

- Title: Pyrazole Compounds (Raf Inhibitors)

-

Title: Synthesis of original polycycles containing five-, six- and seven-membered rings through cyclocarbopalladations/C-H activation Source: Comptes Rendus Chimie, 20(6), 617-627 (2017). URL: [Link]

Methodological & Application

Synthesis of 2,4-Dibromo-3,6-dimethylphenol: A Comprehensive Application Note and Protocol

Target Audience: Researchers, synthetic chemists, and drug development professionals. Applications: Precursor for complex polycyclic frameworks, transition metal ligands, and advanced herbicidal compositions.

Introduction & Mechanistic Rationale

The compound 2,4-dibromo-3,6-dimethylphenol is a highly functionalized aromatic building block utilized extensively in the synthesis of agrochemicals, specifically 3-phenoxy-4-pyridazinol herbicidal derivatives 1, and as a precursor for transition-metal-catalyzed cascade cyclizations.

The Nomenclature Paradox

A critical insight for synthetic chemists is understanding the nomenclature of this molecule. The synthesis begins with 2,5-dimethylphenol . The hydroxyl (-OH) group is a strongly activating, ortho/para-directing substituent. Because the methyl groups occupy positions 2 and 5, the most electron-rich available sites for electrophilic aromatic substitution (EAS) are the para (C4) and ortho (C6) positions.

Complete bromination yields what is structurally 4,6-dibromo-2,5-dimethylphenol . However, IUPAC nomenclature dictates that the numbering of the ring must provide the lowest possible locant set.

-

Path A (Original): 1-OH, 2-CH₃, 4-Br, 5-CH₃, 6-Br (Locant set: 1,2,4,5,6)

-

Path B (Reversed): 1-OH, 2-Br, 3-CH₃, 4-Br, 6-CH₃ (Locant set: 1,2,3,4,6)

Because the locant set (1,2,3,4,6) is lower than (1,2,4,5,6), the correct IUPAC name for the product is 2,4-dibromo-3,6-dimethylphenol .

Mechanistic Causality

The protocol relies on the direct electrophilic bromination of the phenol ring using elemental bromine (Br₂) 2. Chloroform (CHCl₃) is selected as the solvent because its non-polar nature stabilizes the polarized Br₂ complex without promoting the over-oxidation often seen in aqueous or highly polar media. Strict temperature control (10–20 °C) is mandatory; elevated temperatures provide the activation energy required for competing radical bromination at the benzylic methyl positions.

Electrophilic Aromatic Substitution pathway detailing the sequential dibromination of 2,5-dimethylphenol.

Materials and Reagents

The following stoichiometry is optimized for a highly scalable, high-yield (85%+) synthesis based on validated industrial protocols 3.

Table 1: Reagent Stoichiometry and Function

| Reagent | MW ( g/mol ) | Equivalents | Mass / Volume | Moles | Experimental Role |

| 2,5-Dimethylphenol | 122.16 | 1.00 | 200.0 g | 1.637 | Aromatic Starting Material |

| Bromine (Br₂) | 159.81 | 2.05 | 537.2 g (~172 mL) | 3.360 | Electrophile |

| Chloroform (CHCl₃) | 119.38 | - | 2.0 L | - | Non-polar Reaction Solvent |

| 10% aq. CaCO₃ | 100.09 | Excess | 2.0 L | - | Mild Quenching Agent |

| n-Hexane | 86.18 | - | 2.5 L | - | Recrystallization Solvent |

Step-by-Step Experimental Protocol

This protocol is a self-validating system. The evolution of HBr gas and the exothermic nature of the reaction serve as real-time indicators of reaction progress.

Phase 1: Setup and Dissolution

-

Reactor Preparation: Equip a 5 L, three-necked round-bottom flask with a heavy-duty mechanical stirrer, a pressure-equalizing dropping funnel, an internal thermocouple, and a gas outlet connected to a basic scrubber system (e.g., 1M NaOH trap) to neutralize evolved HBr gas.

-

Dissolution: Add 200 g of 2,5-dimethylphenol to the flask, followed by 2.0 L of anhydrous chloroform (CHCl₃). Engage the mechanical stirrer at 250 rpm until the solid is completely dissolved.

Phase 2: Controlled Electrophilic Bromination

-

Cooling: Submerge the reaction flask in an ice-water bath. Monitor the internal thermocouple until the solution temperature stabilizes between 10 °C and 15 °C.

-

Addition: Load 537.2 g of elemental bromine (Br₂) into the dropping funnel. Begin dropwise addition over a strict 40-minute window.

-

Critical Causality: The addition rate must be dynamically adjusted to maintain the internal temperature strictly below 20 °C. If the temperature exceeds 20 °C, pause the addition; thermal runaway will induce radical formation, leading to unwanted bromination of the methyl groups.

-

-

Maturation: Once the addition is complete, remove the ice bath. Allow the dark red mixture to stir for an additional 60 minutes at ambient temperature to ensure complete conversion of the mono-bromo intermediate to the dibrominated target.

Phase 3: Quenching and Purification

-

Neutralization: Slowly pour 2.0 L of a 10% aqueous calcium carbonate (CaCO₃) solution into the reaction mixture.

-

Critical Causality: CaCO₃ is chosen over strong bases (like NaOH) because it effectively neutralizes the dissolved HBr byproduct (forming water-soluble CaBr₂) without creating a highly alkaline environment that could cause emulsion issues or phenoxide oxidation.

-

-

Extraction: Transfer the neutralized biphasic mixture to a 5 L separatory funnel. Allow the layers to separate. Drain the lower organic (chloroform) layer. Wash the organic layer once with 1 L of brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (rotary evaporator) to yield a crude, dry solid (approx. 492 g).

-

Recrystallization: Suspend the crude solid in 2.5 L of n-hexane. Heat the suspension to reflux (approx. 68 °C) until the solid fully dissolves. Allow the solution to cool slowly to room temperature, then transfer to a 0 °C bath for 2 hours to induce maximal crystallization.

-

Isolation: Filter the resulting crystals via vacuum filtration, wash with 200 mL of ice-cold n-hexane, and dry under high vacuum overnight.

Step-by-step experimental workflow for the synthesis and purification of the target compound.

Analytical Characterization & Data Presentation

Following the recrystallization step, the product should be validated against the expected physical and spectroscopic parameters.

Table 2: Expected Characterization Data

| Parameter | Expected Result |

| Appearance | White to off-white crystalline solid |

| Isolated Yield | ~393 g (85.7% theoretical yield) |

| Chemical Formula | Ch₈Br₂O |

| Molecular Weight | 279.96 g/mol |

| Purity (HPLC) | > 98% |

| ¹H NMR (CDCl₃, 400 MHz) | Characteristic shifts for the single aromatic proton (C5-H) and the two distinct benzylic methyl groups. |

References

- US7964531B2 - 3-phenoxy-4-pyridazinol derivatives and herbicidal composition containing the same. Google Patents.

-

Total Synthesis and Absolute Configuration of Pseudosemiglabrin, a Platelet Aggregation Antagonist, and Its Diastereomer Semiglabrin (Citing Tetrahedron Letters 1998, 39, 2947). Journal of the American Chemical Society. URL:[Link]

- JPH05148175A - Production of p-dimethoxybenzene derivative. Google Patents.

Sources

Introduction: The Significance of Substituted Phenols

An in-depth guide to the synthesis and characterization of 2,4-Dibromo-3,6-dimethylphenol, this document provides a comprehensive protocol for researchers and professionals in drug development and chemical synthesis. It outlines the necessary reagents, step-by-step procedures, safety precautions, and analytical methods for successful preparation and validation of the target compound.

Halogenated and alkylated phenols are crucial building blocks in organic synthesis, serving as precursors for a wide range of more complex molecules, including pharmaceuticals, agrochemicals, and polymers. 2,4-Dibromo-3,6-dimethylphenol is a specific example of a polysubstituted phenol, and its synthesis involves the electrophilic aromatic substitution of 3,6-dimethylphenol. The hydroxyl group of the phenol is a strongly activating, ortho-, para-directing group, which governs the positions of the incoming bromine atoms.[1][2] Understanding the principles of this reaction allows for precise control over the synthesis of specifically substituted aromatic compounds.

This guide provides a detailed experimental procedure for the synthesis, purification, and characterization of 2,4-Dibromo-3,6-dimethylphenol, grounded in established chemical principles and safety protocols.

Core Synthesis: Electrophilic Aromatic Bromination

The synthesis of 2,4-Dibromo-3,6-dimethylphenol is achieved through the direct bromination of 3,6-dimethylphenol. The hydroxyl group on the aromatic ring is a powerful activating group, significantly increasing the electron density at the ortho and para positions, making them highly susceptible to electrophilic attack.[1] In this case, the positions ortho and para to the hydroxyl group are C2, C4, and C6. Since C6 is already occupied by a methyl group, the bromination will occur at the available C2 and C4 positions.

A suitable solvent, such as glacial acetic acid or carbon tetrachloride, is used to facilitate the reaction between the phenol and elemental bromine.[3][4] The reaction is typically exothermic, and controlling the temperature during the addition of bromine is crucial to prevent side reactions and the formation of over-brominated byproducts.[3]

Visualization of the Reaction Mechanism

The following diagram illustrates the stepwise mechanism of electrophilic aromatic substitution for the dibromination of 3,6-dimethylphenol.

Caption: Mechanism of Dibromination of 3,6-dimethylphenol.

Detailed Experimental Protocol

This protocol is adapted from established methods for the bromination of phenols.[3][4][5]

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 3,6-Dimethylphenol | Reagent | Standard Supplier | Also known as 2,5-Xylenol |

| Bromine (Br₂) | ACS | Standard Supplier | Highly corrosive and toxic. Handle with extreme care. |

| Glacial Acetic Acid | ACS | Standard Supplier | Corrosive. |

| Sodium Thiosulfate (Na₂S₂O₃) | ACS | Standard Supplier | For quenching excess bromine. |

| Sodium Bicarbonate (NaHCO₃) | ACS | Standard Supplier | For neutralization. |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS | Standard Supplier | For drying the organic phase. |

| Dichloromethane (CH₂Cl₂) | HPLC | Standard Supplier | For extraction. |

| Ethanol or Hexane | ACS | Standard Supplier | For recrystallization. |

Equipment

-

Round-bottom flask (250 mL)

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Reflux condenser (optional, for temperature control)

-

Separatory funnel (500 mL)

-

Büchner funnel and flask

-

Rotary evaporator

-

Beakers, graduated cylinders, and other standard laboratory glassware

Synthesis Procedure

-

Dissolution of Starting Material : In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (81.8 mmol) of 3,6-dimethylphenol in 100 mL of glacial acetic acid. Stir the mixture at room temperature until the phenol is completely dissolved.

-

Preparation for Bromination : Cool the flask in an ice bath to bring the temperature of the solution down to 0-5 °C.

-

Addition of Bromine : In a dropping funnel, place a solution of 8.8 mL (171.8 mmol, 2.1 equivalents) of bromine in 20 mL of glacial acetic acid. Add the bromine solution dropwise to the stirred phenol solution over a period of 30-45 minutes. It is crucial to maintain the reaction temperature below 10 °C during the addition to minimize the formation of byproducts.[3] Hydrogen bromide gas will be evolved during the reaction, so the procedure must be performed in a well-ventilated fume hood.[3]

-

Reaction Completion : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Work-up and Purification

-

Quenching : Carefully pour the reaction mixture into 300 mL of cold water containing approximately 10 g of sodium thiosulfate. This will neutralize any unreacted bromine, indicated by the disappearance of the reddish-brown color.

-

Precipitation and Isolation : The crude 2,4-Dibromo-3,6-dimethylphenol will precipitate as a solid. Stir the suspension for 15 minutes, then collect the solid by vacuum filtration using a Büchner funnel.

-

Washing : Wash the crude product on the filter with copious amounts of cold water until the filtrate is neutral. This removes acetic acid and inorganic salts.

-

Recrystallization : Purify the crude solid by recrystallization.[6] A suitable solvent system can be determined empirically, but ethanol/water or hexanes are good starting points. Dissolve the crude product in a minimum amount of hot solvent, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[6]

-

Drying : Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at a temperature below the compound's melting point.

Visualization of the Purification Workflow

Caption: Workflow for the Purification of 2,4-Dibromo-3,6-dimethylphenol.

Characterization of the Final Product

To confirm the identity and purity of the synthesized 2,4-Dibromo-3,6-dimethylphenol, the following analytical techniques are recommended:

-

Melting Point : A sharp melting point range is indicative of high purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR will show characteristic signals for the remaining aromatic proton and the two methyl groups. The chemical shifts and coupling patterns will confirm the substitution pattern.

-

¹³C NMR will show the expected number of signals for the carbon atoms in the molecule.[7]

-

-

Infrared (IR) Spectroscopy : The IR spectrum should show a characteristic broad peak for the O-H stretch of the phenolic group and peaks corresponding to C-Br and C-H bonds.

-

Mass Spectrometry (MS) : This will confirm the molecular weight of the compound and show a characteristic isotopic pattern for a molecule containing two bromine atoms.

Safety and Handling

Working with bromine and halogenated phenols requires strict adherence to safety protocols.

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8][9]

-

Ventilation : All procedures involving bromine and volatile organic solvents must be conducted in a certified chemical fume hood to avoid inhalation of toxic vapors.[8][10]

-

Handling Bromine : Bromine is extremely corrosive and can cause severe burns upon contact with skin.[10] It is also highly toxic if inhaled. Handle with extreme caution.

-

Waste Disposal : Dispose of all chemical waste according to institutional and local regulations. Halogenated organic waste should be collected in a designated container.

Troubleshooting

| Issue | Potential Cause | Solution |

| Low Yield | Incomplete reaction. | Increase reaction time or slightly increase the temperature after bromine addition. |

| Loss of product during work-up. | Ensure complete precipitation before filtration. Use minimal hot solvent for recrystallization. | |

| Product is an oil or fails to crystallize | Presence of impurities. | Re-purify by column chromatography on silica gel. |

| Incorrect solvent for recrystallization. | Experiment with different solvent systems (e.g., toluene, heptane). | |

| Presence of mono-brominated or tri-brominated byproducts | Incorrect stoichiometry of bromine. | Carefully measure the amount of bromine added. |

| Poor temperature control. | Maintain a low temperature during bromine addition. |

References

-

Scribd. (n.d.). Estimation of Phenol by Bromination Method. Retrieved from [Link]

-

Correa-Londoño, G. A., et al. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. RSC Advances, 8(31), 17281–17290. Retrieved from [Link]

-

eGyanKosh. (n.d.). Experiment 10: Estimation of Phenols. Retrieved from [Link]

- Dietzler, A. J., & Bradley, K. B. (1969). U.S. Patent No. 3,449,443. Washington, DC: U.S. Patent and Trademark Office.

-

Thermo Fisher Scientific. (2026). Safety Data Sheet: 4-Bromo-2,6-dimethylphenol. Retrieved from [Link]

-

PrepChem. (n.d.). Preparation of 2,4,6-tribromo-3,5-dimethylphenol. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 3,5-dibromo-2,4,6-trimethylphenol. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2022, November 29). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

-

Larsson, E. (1956). Quantitative Bromination of Phenols. Acta Chemica Scandinavica, 10, 1592-1596. Retrieved from [Link]

-

Fischer, A., & Henderson, G. N. (1985). Electrophilic substitution with rearrangement. Part 8. Some products of bromination of 3,4-dimethylphenol; a route to substitution meta- to a hydroxy-group. Journal of the Chemical Society, Perkin Transactions 2, (12), 1933-1938. Retrieved from [Link]

-

Gattermann, L. (1909). The practical methods of organic chemistry. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,6-dibromo-4-nitrophenol. Retrieved from [Link]

- van der Meer, S., & van Wijk, A. M. (1967). U.S. Patent No. 3,337,642. Washington, DC: U.S. Patent and Trademark Office.

-

Scribd. (n.d.). Dimethylphenol Isomer NMR Analysis. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Siddiqui, S. A., et al. (2016). Introducing 2D NMR Spectroscopy to Second-Year Undergraduate Chemistry Majors Using a Building-Up Approach. Jurnal Pendidikan Kimia, 23(1), 10-14. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,4-Dibromo-6-(bromomethyl)phenol. Retrieved from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. actachemscand.ki.ku.dk [actachemscand.ki.ku.dk]

- 3. benchchem.com [benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 8. tcichemicals.com [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

- 10. cdnisotopes.com [cdnisotopes.com]

Application Note: 2,4-Dibromo-3,6-dimethylphenol as a Divergent Building Block for Complex Molecular Architectures

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

In the pursuit of complex molecular architectures, highly functionalized aromatic building blocks are indispensable. 2,4-Dibromo-3,6-dimethylphenol (CAS: 15460-15-8) represents a privileged scaffold offering orthogonal reactivity. Synthesized efficiently via the regioselective electrophilic dibromination of 2,5-dimethylphenol[1], this molecule possesses two chemically distinct carbon-bromine bonds. This application note details the mechanistic rationale and provides self-validating protocols for the divergent, step-wise functionalization of this scaffold using palladium-catalyzed cross-coupling methodologies to build complex pharmaceutical derivatives[2].

Mechanistic Rationale: The Steric Paradigm

The utility of 2,4-dibromo-3,6-dimethylphenol lies in the differential steric environments of its two bromine atoms, which dictate the sequence of oxidative addition by transition metal catalysts.

-

C4-Bromine (Kinetic Site): Flanked by a methyl group (C3) and a proton (C5), the C4 position is sterically accessible.

-

C2-Bromine (Orthogonal Site): Compressed between the hydroxyl group (C1) and a methyl group (C3), the C2 position exhibits significant steric hindrance.

When subjected to a bulky catalyst system like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4], oxidative addition occurs exclusively at the less hindered C4-Br bond. This causality allows for a highly regioselective Suzuki-Miyaura coupling, leaving the C2-Br intact for subsequent, more forceful coupling reactions (e.g., Sonogashira alkynylation)[2]. Mild brominating agents, such as tetraalkylammonium tribromides, can also be employed to achieve high regioselectivity and yield during the initial synthesis of the scaffold[3].

Experimental Workflows & Protocols

Protocol I: Regioselective C4 Suzuki-Miyaura Arylation

Objective: Selective mono-arylation at the C4 position.

Reagents:

-

2,4-Dibromo-3,6-dimethylphenol (1.0 equiv)

-

Arylboronic acid (1.05 equiv)

-

Pd(PPh3)4 (5 mol%)

-

Na2CO3 (2.0 M aqueous solution, 2.5 equiv)

-

Solvent: Toluene / Ethanol / Water (2:1:1 v/v/v)

Causality of Choices:

-

Catalyst: The bulky triphenylphosphine ligands of Pd(PPh3)4 are highly sensitive to steric bulk, enforcing absolute regioselectivity for the C4 position over C2.

-

Solvent System: The biphasic Toluene/EtOH/H2O mixture is critical. Toluene solubilizes the hydrophobic bromophenol, water dissolves the inorganic base, and ethanol acts as a phase-transfer bridge, ensuring the boronate complex can interact with the organic-soluble palladium cycle without precipitating.

-

Base: Aqueous Na2CO3 is mild enough to activate the boronic acid into a reactive boronate intermediate without deprotonating the phenol (pKa ~10) to an extent that would alter the electronic distribution and disrupt catalysis.

Step-by-Step Methodology:

-

Degassing: Charge a Schlenk flask with 2,4-dibromo-3,6-dimethylphenol, arylboronic acid, and Pd(PPh3)4. Evacuate and backfill with Argon three times to prevent catalyst oxidation.

-

Solvent Addition: Add degassed toluene and ethanol via syringe. Stir at room temperature for 5 minutes to ensure dissolution.

-

Base Addition: Inject the 2.0 M aqueous Na2CO3 solution.

-

Reaction: Heat the biphasic mixture to 80 °C under vigorous stirring for 12 hours.

-

Self-Validation Checkpoint: Prior to workup, extract a 50 µL aliquot from the organic layer. Quench with water and extract into EtOAc. Spot on a silica TLC plate (Hexanes:EtOAc 8:2) alongside the starting material. Validation is achieved when the starting material spot is completely consumed. Confirm via GC-MS: the product must exhibit a molecular ion peak with a 1:1 isotopic distribution (M / M+2), definitively proving the retention of exactly one bromine atom (the C2-Br).

-

Workup: Cool to room temperature, separate the organic layer, extract the aqueous layer with EtOAc (2x), dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash chromatography.

Protocol II: Orthogonal C2 Sonogashira Alkynylation

Objective: Functionalization of the sterically hindered C2 position following C4 arylation.

Reagents:

-

C4-Aryl-2-bromo-3,6-dimethylphenol intermediate (1.0 equiv)

-

Terminal Alkyne (1.5 equiv)

-

PdCl2(PPh3)2 (5 mol%)

-

CuI (10 mol%)

-

Solvent: Triethylamine (Et3N) / DMF (1:1 v/v)

Causality of Choices:

-

Catalyst System: The C2-Br is highly hindered. A Pd(II) precatalyst paired with a CuI co-catalyst is required. The copper forms an active copper acetylide intermediate that forcefully drives the transmetalation step, overcoming the steric barrier at C2.

-

Solvent/Base: Et3N serves a dual purpose as both the solvent and the base required to deprotonate the terminal alkyne. DMF is added to increase the solubility of the increasingly complex organic framework.

Step-by-Step Methodology:

-

Preparation: In a flame-dried Schlenk tube, combine the C4-aryl intermediate, PdCl2(PPh3)2, and CuI. Purge with Argon.

-

Solvent & Reagent Addition: Add anhydrous DMF and Et3N, followed by the terminal alkyne.

-

Reaction: Seal the tube and heat to 85 °C for 8–10 hours. The elevated temperature is structurally necessary to provide the activation energy required for oxidative addition into the crowded C2-Br bond.

-

Self-Validation Checkpoint: Monitor via LC-MS. Validation of successful orthogonal coupling is the complete loss of the 1:1 isotopic bromine signature in the mass spectrum, replaced by a unified molecular ion peak corresponding to the exact mass of the fully substituted product. IR spectroscopy provides secondary validation via the appearance of a weak C≡C stretching frequency near 2210 cm⁻¹.

-

Workup: Filter the mixture through a pad of Celite to remove insoluble copper/palladium salts. Wash with EtOAc, concentrate, and purify via silica gel chromatography.

Quantitative Data Summary

The following table summarizes the expected outcomes and conditions for the divergent functionalization of the 2,4-dibromo-3,6-dimethylphenol scaffold.

| Reaction Type | Target Position | Key Reagents | Catalyst System | Temp / Time | Typical Yield |

| Bromination | C2, C4 | Br₂, CHCl₃ or R₄NBr₃ | None | 20 °C / 1 h | 85–95% |

| Suzuki-Miyaura | C4 (Kinetic) | Ar-B(OH)₂, Na₂CO₃, Tol/EtOH/H₂O | Pd(PPh3)4 (5 mol%) | 80 °C / 12 h | 75–88% |

| Sonogashira | C2 (Hindered) | Terminal Alkyne, Et₃N, DMF | PdCl2(PPh3)2 (5 mol%), CuI (10 mol%) | 85 °C / 8 h | 70–85% |

Visualization: Divergent Synthetic Workflow

The logical progression of the orthogonal functionalization is mapped below.

Divergent synthetic workflow demonstrating the step-wise, regioselective functionalization of the scaffold.

References

-

Kajigaeshi, S., Kakinami, T., Okamoto, T., Nakamura, H., & Fujikawa, M. (1987). Halogenation Using Quaternary Ammonium Polyhalides. IV. Selective Bromination of Phenols by Use of Tetraalkylammonium Tribromides. Bulletin of the Chemical Society of Japan, 60(11), 4187-4189.[Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[Link]

-

Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A Palladium-Catalyzed Alkynylation. Tetrahedron Letters, 16(50), 4467-4470.[Link]

- Takeda Chemical Industries Ltd. (1993). Production of p-dimethoxybenzene derivative (Patent No. JPH05148175A).

- Nissan Chemical Industries Ltd. (2011). 3-phenoxy-4-pyridazinol derivatives and herbicidal composition containing the same (Patent No. US7964531B2). U.S.

Sources

Application Note: NMR Spectroscopic Characterization of 2,4-Dibromo-3,6-dimethylphenol

Introduction and Structural Context

2,4-Dibromo-3,6-dimethylphenol (CAS: 15460-15-8) is a highly substituted phenolic compound frequently utilized as a critical synthetic intermediate in the development of complex polycyclic scaffolds and advanced agrochemical agents[1][2]. Due to its dense substitution pattern—featuring two massive bromine atoms, two methyl groups, and a hydroxyl group on a single benzene ring—it presents a unique case study in steric compression, anisotropic deshielding, and heavy-atom effects. This application note provides a comprehensive, self-validating protocol for the NMR characterization of this molecule, designed for researchers requiring high-fidelity structural verification.

Sample Preparation & Solvent Causality

The integrity of an NMR experiment begins with sample preparation. For heavily substituted phenols, solvent selection and concentration dictate the resolution of critical quaternary carbons and exchangeable protons.

-

Solvent Selection (Causality): Chloroform-d (CDCl₃) is the optimal solvent for this compound[3]. Unlike protic solvents (e.g., Methanol-d₄), CDCl₃ does not undergo rapid proton exchange with the phenolic hydroxyl (-OH) group. This allows the -OH signal to be observed as a distinct, albeit broad, singlet rather than being lost to the solvent peak.

-

Concentration Optimization: While 10–15 mg in 0.6 mL of CDCl₃ is sufficient for ¹H NMR, the ¹³C NMR requires a significantly higher concentration (40–50 mg). The molecule contains five quaternary carbons (C1, C2, C3, C4, C6). Lacking directly attached protons, these carbons suffer from inefficient dipole-dipole relaxation, resulting in weak signals. High concentration ensures these peaks emerge clearly from the baseline noise.

-